molecular formula C11H16N2O2 B13688513 N-(2-Dimethylamino-5-methoxyphenyl)acetamide

N-(2-Dimethylamino-5-methoxyphenyl)acetamide

Cat. No.: B13688513
M. Wt: 208.26 g/mol
InChI Key: VCFVWTRUWXEQTA-UHFFFAOYSA-N
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Description

N-(2-Dimethylamino-5-methoxyphenyl)acetamide is an organic compound with the molecular formula C11H16N2O2 It is a derivative of acetamide, characterized by the presence of a dimethylamino group and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Dimethylamino-5-methoxyphenyl)acetamide typically involves the reaction of 2-dimethylamino-5-methoxyaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2-Dimethylamino-5-methoxyaniline and acetic anhydride.

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, at a temperature range of 50-70°C.

    Procedure: The starting materials are mixed in a suitable solvent, such as dichloromethane or toluene, and the reaction mixture is stirred for several hours. The progress of the reaction is monitored using thin-layer chromatography (TLC).

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-Dimethylamino-5-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenylacetamides.

Scientific Research Applications

N-(2-Dimethylamino-5-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-Dimethylamino-5-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Methoxyphenyl)acetamide: Similar structure but lacks the dimethylamino group.

    N-(2-Dimethylamino-4-methoxyphenyl)acetamide: Similar structure with a different position of the methoxy group.

    N-(2-Dimethylamino-5-chlorophenyl)acetamide: Similar structure with a chlorine substituent instead of a methoxy group.

Uniqueness

N-(2-Dimethylamino-5-methoxyphenyl)acetamide is unique due to the presence of both the dimethylamino and methoxy groups on the phenyl ring. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

N-[2-(dimethylamino)-5-methoxyphenyl]acetamide

InChI

InChI=1S/C11H16N2O2/c1-8(14)12-10-7-9(15-4)5-6-11(10)13(2)3/h5-7H,1-4H3,(H,12,14)

InChI Key

VCFVWTRUWXEQTA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)OC)N(C)C

Origin of Product

United States

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